3-((Butyl(ethyl)amino)methyl)benzaldehyde
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Overview
Description
3-((Butyl(ethyl)amino)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a butyl(ethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Butyl(ethyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with butyl(ethyl)amine under controlled conditions. One common method is reductive amination, where benzaldehyde reacts with butyl(ethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((Butyl(ethyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: 3-((Butyl(ethyl)amino)methyl)benzoic acid.
Reduction: 3-((Butyl(ethyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-((Butyl(ethyl)amino)methyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Butyl(ethyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form imines with primary amines, which can then be reduced to form secondary amines.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the butyl(ethyl)amino group.
3-(Aminomethyl)benzaldehyde: Similar structure but with an amino group instead of the butyl(ethyl)amino group.
3-((Butylamino)methyl)benzaldehyde: Similar structure but with a butylamino group instead of the butyl(ethyl)amino group
Uniqueness
3-((Butyl(ethyl)amino)methyl)benzaldehyde is unique due to the presence of the butyl(ethyl)amino group, which can impart distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
3-[[butyl(ethyl)amino]methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-9-15(4-2)11-13-7-6-8-14(10-13)12-16/h6-8,10,12H,3-5,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNCXAUXAZULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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